molecular formula C22H30O2 B1205364 12-Methylpregna-4,9(11)-diene-3,20-dione, (12alpha)- CAS No. 1045-57-4

12-Methylpregna-4,9(11)-diene-3,20-dione, (12alpha)-

Cat. No.: B1205364
CAS No.: 1045-57-4
M. Wt: 326.5 g/mol
InChI Key: JPIUWRVPCMVEFM-JCLYDMDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12alpha-Methylpregna-4,9(11)-diene-3,20-dione is a 20-oxo steroid.

Scientific Research Applications

1. Impurity Characterization in Drug Production

12-Methylpregna-4,9(11)-diene-3,20-dione, (12alpha)-, is closely related to compounds identified as impurities in the production of megestrol acetate, a drug used in cancer and AIDS-related cachexia. These compounds were characterized using spectroscopic methods, highlighting their relevance in the pharmaceutical manufacturing process (Guo et al., 2006).

2. Pharmacological Evaluation as 5α-Reductase Inhibitors

The compound and its derivatives have been evaluated for their pharmacological effects, particularly as 5α-reductase inhibitors. These studies provide insights into the potential therapeutic applications of these compounds in treating conditions like benign prostatic hyperplasia (Ramírez et al., 2005).

3. Androgenic and Anti-androgenic Effects Study

Research involving derivatives of 12-Methylpregna-4,9(11)-diene-3,20-dione, (12alpha)-, has explored their androgenic and anti-androgenic effects. These studies contribute to understanding the role of these compounds in hormonal balance and their potential therapeutic applications (Cabeza et al., 1999).

4. Biodehydrogenation Studies

The biodehydrogenation of this compound using Arthrobacter simplex demonstrates its potential in biochemical transformations, which can be crucial for the synthesis of complex molecules in the pharmaceutical industry (Rong-zhu, 2011).

5. Exploration of D-homo Isomers

Research on D-homo isomers of similar compounds has been conducted, offering insights into the structural and functional diversity of these steroid derivatives and their potential applications in drug design (Knight, 1980).

Properties

CAS No.

1045-57-4

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

(8S,10S,12S,13S,14S,17S)-17-acetyl-10,12,13-trimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O2/c1-13-11-20-17(19-8-7-18(14(2)23)22(13,19)4)6-5-15-12-16(24)9-10-21(15,20)3/h11-13,17-19H,5-10H2,1-4H3/t13-,17-,18+,19-,21-,22+/m0/s1

InChI Key

JPIUWRVPCMVEFM-JCLYDMDCSA-N

Isomeric SMILES

C[C@H]1C=C2[C@@H](CCC3=CC(=O)CC[C@@]32C)[C@H]4[C@]1([C@H](CC4)C(=O)C)C

SMILES

CC1C=C2C(CCC3=CC(=O)CCC32C)C4C1(C(CC4)C(=O)C)C

Canonical SMILES

CC1C=C2C(CCC3=CC(=O)CCC32C)C4C1(C(CC4)C(=O)C)C

1045-57-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Methylpregna-4,9(11)-diene-3,20-dione, (12alpha)-
Reactant of Route 2
12-Methylpregna-4,9(11)-diene-3,20-dione, (12alpha)-
Reactant of Route 3
12-Methylpregna-4,9(11)-diene-3,20-dione, (12alpha)-
Reactant of Route 4
12-Methylpregna-4,9(11)-diene-3,20-dione, (12alpha)-
Reactant of Route 5
12-Methylpregna-4,9(11)-diene-3,20-dione, (12alpha)-
Reactant of Route 6
12-Methylpregna-4,9(11)-diene-3,20-dione, (12alpha)-

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